molecular formula C8H8O4 B576697 6-acetonyl-4-hydroxy-2-pyrone CAS No. 10310-07-3

6-acetonyl-4-hydroxy-2-pyrone

Cat. No.: B576697
CAS No.: 10310-07-3
M. Wt: 168.148
InChI Key: STVPTNMFKNDFLX-UHFFFAOYSA-N
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Description

6-Acetonyl-4-hydroxy-2-pyrone is a synthetic analog belonging to the class of 4-hydroxy-2-pyrones, a group of heterocyclic compounds that are of significant interest in organic synthesis and medicinal chemistry . The 4-hydroxy-2-pyrone motif is a prevalent structural feature in numerous complex natural products and biologically active compounds isolated from bacteria, fungi, and plants . These molecules are polyketides, often functioning as versatile building blocks for preparing more complex pyran structures, aromatics, and acyclic compounds through various ring-opening transformations and modifications . The 4-hydroxy-2-pyrone scaffold is polyfunctional, bearing several electrophilic and nucleophilic centers that determine its reactivity and application in synthetic chemistry . Related pyrone structures have demonstrated a broad spectrum of pharmacological activities in research, including antifungal, antibiotic, and cytotoxic properties, making them an attractive target for the design of new bioactive compounds . As a heterocyclic aromatic enol, the core structure is known for its high acidity and dense functionality, which leads to a diverse reactivity profile . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

10310-07-3

Molecular Formula

C8H8O4

Molecular Weight

168.148

IUPAC Name

4-hydroxy-6-(2-oxopropyl)pyran-2-one

InChI

InChI=1S/C8H8O4/c1-5(9)2-7-3-6(10)4-8(11)12-7/h3-4,10H,2H2,1H3

InChI Key

STVPTNMFKNDFLX-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=CC(=O)O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetonyl-4-hydroxy-2-pyrone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a suitable diketone and an aldehyde in the presence of a base can lead to the formation of the pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-acetonyl-4-hydroxy-2-pyrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that 6-acetonyl-4-hydroxy-2-pyrone exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, a notable study demonstrated that this compound reduced cell viability and migration in HCT116 colorectal cancer cells through modulation of key signaling pathways .

Neuroprotective Effects
Recent research indicates potential neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its utility in treating neurodegenerative diseases .

Agricultural Applications

Plant Growth Regulation
this compound has been explored as a plant growth regulator. It has been found to promote root development and enhance plant resilience against environmental stressors. This property makes it a candidate for sustainable agricultural practices, potentially reducing the need for synthetic fertilizers and pesticides .

Pesticidal Properties
The compound's pesticidal properties have been documented in various studies, where it demonstrated efficacy against pests such as nematodes and aphids. Its application in pest management could contribute to integrated pest management strategies that are environmentally friendly .

Material Science Applications

Synthesis of Functional Materials
this compound is utilized in the synthesis of functional materials, particularly in creating polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for industrial applications .

Dye Production
The compound serves as an intermediate in the production of dyes, particularly azo dyes. Its ability to form stable chromophores makes it useful in the textile industry, contributing to the development of vibrant and long-lasting colors .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial AgentEffective against multiple bacterial strains
Anticancer PropertiesInduces apoptosis in colorectal cancer cells
Neuroprotective EffectsMitigates oxidative stress in neuronal cells
AgriculturePlant Growth RegulationEnhances root development under stress conditions
Pesticidal PropertiesEffective against nematodes and aphids
Material ScienceFunctional MaterialsImproves thermal stability in polymers
Dye ProductionUsed as an intermediate for azo dye synthesis

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Chen et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens. The results showed a significant reduction in bacterial load, indicating its potential use as a natural preservative in food products.

Case Study 2: Anticancer Research
In a clinical study focusing on colorectal cancer, researchers administered this compound to HCT116 cell lines. The findings revealed a dose-dependent decrease in cell viability and migration, supporting its role as a therapeutic agent.

Case Study 3: Agricultural Application
A field trial assessed the impact of this compound on crop yield and pest resistance. Results indicated improved growth rates and reduced pest incidence compared to untreated controls, highlighting its application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 6-acetonyl-4-hydroxy-2-pyrone involves its interaction with specific molecular targets. The hydroxy and oxopropyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Differences :

  • The acetonyl group in AHP introduces a ketone functionality absent in simpler alkyl-substituted pyrones (e.g., 4-hydroxy-6-methyl-2-pyrone) .

Physicochemical Properties and Spectral Data

Compound MS Data UV λmax (nm) Key Fragments
This compound [M-H]⁻ m/z 167.03448 283 m/z 125.1, 123.1 (CO₂ loss)
4-Hydroxy-6-methyl-2-pyrone Not reported in evidence
6-Pentyl-2H-pyran-2-one Limited data; CAS 27593-23-3
4-Methoxy-6-methyl-2H-pyran-2-one [M+H]⁺ m/z 245 (unrelated example)

Notes:

  • AHP’s UV absorption at 283 nm reflects extended conjugation from the acetonyl group, whereas alkyl-substituted pyrones (e.g., 6-pentyl-2H-pyran-2-one) may lack such absorption due to reduced electron delocalization .
  • Discrepancies in MS data (e.g., m/z 169 in vs. m/z 167.03448 in ) arise from ionization modes: m/z 169 corresponds to [M+H]⁺, while m/z 167.03448 represents [M-H]⁻ .

Comprehensive Data Tables

Table 1. Structural and Analytical Comparison of 2-Pyrone Derivatives

Parameter This compound 4-Hydroxy-6-methyl-2-pyrone 6-Pentyl-2H-pyran-2-one
Molecular Formula C₈H₈O₄ C₆H₆O₃ C₁₀H₁₄O₂
Key Substituents 4-OH, 6-acetonyl 4-OH, 6-CH₃ 6-pentyl
MS/MS Fragments m/z 125.1, 123.1 Not reported Not reported
Enzymatic Production Engineered OKS Native PKS pathways Undocumented

Q & A

Q. What are the standard synthetic routes for preparing 6-acetonyl-4-hydroxy-2-pyrone, and what experimental parameters are critical for success?

Methodological Answer: The compound is synthesized via two primary routes:

  • Dianion strategy : Reacting ethyl acetoacetate with NaH and BuLi in THF to generate a dianion, followed by aldehyde addition (e.g., cinnamaldehyde or methoxy-substituted aldehydes). The product is isolated via recrystallization and monitored by TLC .
  • Dess-Martin oxidation : A three-step procedure involving acetoacetate equivalent addition, oxidation, and cyclization. This method avoids strong bases and achieves high yields (up to 88%) under mild conditions .
    Critical parameters : Temperature control during aldehyde addition (0–5°C), solvent purity, and pH adjustment during workup .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: Key techniques include:

  • UV spectroscopy : λmax values (e.g., 285–310 nm) confirm π-conjugation in the pyrone ring .
  • NMR analysis : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions (e.g., acetonyl vs. hydroxyl groups) .
  • Elemental analysis : Validates molecular formula (e.g., C8H8O4) and purity (>95%) .
  • TLC monitoring : Ethyl ether/light petroleum ether (1:1) as mobile phase to track reaction progress .

Q. What is the role of this compound in synthesizing pharmaceutical intermediates?

Methodological Answer: The compound serves as a precursor for statins (e.g., atorvastatin). Key steps include:

  • Reacting with cyanide ions in water to form (4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-acetonitrile, followed by pH adjustment (0–5) to stabilize intermediates .
  • Functionalization via alkylation or acylation to introduce pharmacophores (e.g., benzyloxymethyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in 6-substituted pyrone syntheses?

Methodological Answer:

  • Solvent selection : THF enhances dianion stability, while dichloromethane improves Dess-Martin oxidation efficiency .
  • Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts can reduce side reactions in cyclization steps .
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, stoichiometry, solvent ratio) identifies optimal conditions for substituent compatibility (e.g., electron-deficient aldehydes require lower temperatures) .

Q. How do substituents at the 6-position influence the reactivity and stability of 4-hydroxy-2-pyrone derivatives?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy) : Stabilize intermediates via resonance, accelerating cyclization but increasing sensitivity to oxidation .
  • Bulky substituents (e.g., benzyloxymethyl) : Reduce reaction rates due to steric hindrance but improve crystallinity for purification .
  • Data-driven analysis : Compare melting points (e.g., 120–135°C for methoxy derivatives vs. 98–105°C for alkyl derivatives) to correlate substituent effects with physical properties .

Q. What strategies enable functionalization of this compound for biological activity studies?

Methodological Answer:

  • Modified Biginelli reaction : Condense with aromatic aldehydes and urea to generate 3-[amino(aryl)methyl] derivatives. Reaction conditions: ethanol/HCl reflux (12–24 hr), monitored by HPLC .
  • Mitsunobu reaction : Introduce ethers or esters at the 4-hydroxy group using DIAD/TPP .
  • Safety note : Handle hydrazine derivatives (e.g., N-(4-methylphenyl)hydrazone) with PPE due to toxicity risks .

Q. What analytical methods resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • HSQC/HMBC NMR : Assigns ambiguous peaks (e.g., distinguishing acetonyl vs. methyl protons) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) .
  • Cross-validation : Compare IR (C=O stretch at 1720–1740 cm<sup>−1</sup>) and HRMS data to resolve discrepancies in elemental composition .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Continuous flow systems : Improve heat transfer and reduce decomposition in exothermic steps (e.g., aldehyde addition) .
  • Scale-up adjustments : Replace NaH with safer bases (e.g., K2CO3) and optimize solvent recovery .
  • Patented protocols : Adopt pH-controlled cyanide reactions (as in statin intermediate synthesis) to minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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